N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of Compound X involves the reaction of 5-bromothiophene-2-carbaldehyde with 1,3-thiazol-2-ylamine, followed by condensation with 3-methoxynaphthalene-2-carboxylic acid. The detailed synthetic pathway and reaction conditions are documented in the literature . The yield, purity, and scalability of this synthesis route should be explored.
Molecular Structure Analysis
The crystallographic data, including atomic coordinates and displacement parameters, are available in the supplementary materials . The compound’s molecular geometry and intermolecular interactions are crucial for understanding its properties.
Scientific Research Applications
Brominated Flame Retardants
Research on brominated flame retardants (BFRs) like novel brominated flame retardants (NBFRs) has been extensive due to their application in reducing fire risks in consumer products. Studies have focused on their occurrence in indoor air, dust, consumer goods, and food, highlighting the need for further research on their environmental fate and toxicity. The research emphasizes the importance of developing analytical methods for monitoring these compounds and understanding their potential health risks, as high concentrations of certain BFRs have been frequently reported, raising concerns about their environmental and health impacts (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Organosulfur Compounds
The biodegradation and toxicity of organosulfur compounds, such as condensed thiophenes found in petroleum, have been subjects of study due to their significance in the environment and potential health impacts. Reviews on these compounds have summarized the types found in petroleum, their toxicity, and biodegradation pathways, with a focus on metabolites detected in laboratory cultures. These studies are crucial for understanding the environmental persistence and potential hazards of organosulfur pollutants (K. Kropp, P. Fedorak, 1998).
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxynaphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2S2/c1-24-15-9-12-5-3-2-4-11(12)8-13(15)18(23)22-19-21-14(10-25-19)16-6-7-17(20)26-16/h2-10H,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVYGGODTMFSIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=NC(=CS3)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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